molecular formula C19H25NO B1385564 4-Isopropoxy-N-(4-isopropylbenzyl)aniline CAS No. 1039911-43-7

4-Isopropoxy-N-(4-isopropylbenzyl)aniline

Cat. No. B1385564
CAS RN: 1039911-43-7
M. Wt: 283.4 g/mol
InChI Key: WPKNTDUVISCVKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Isopropoxy-N-(4-isopropylbenzyl)aniline (IPBPA) is an organic compound that is used in a variety of scientific applications, including synthesis, research, and lab experiments. It is a derivative of aniline and is composed of a unique combination of isopropyl and benzyl groups. This compound is known for its relatively low toxicity and is used in a variety of industries, such as pharmaceuticals and agriculture.

Scientific Research Applications

4-Isopropoxy-N-(4-isopropylbenzyl)aniline has many scientific research applications. It has been used in the synthesis of various organic compounds, such as amines, amides, and esters. It has also been used as a catalyst in various reactions, such as the Friedel-Crafts alkylation reaction. Additionally, it has been used as a ligand in coordination chemistry and as a reagent in the synthesis of polymers.

Mechanism of Action

The mechanism of action of 4-Isopropoxy-N-(4-isopropylbenzyl)aniline is not fully understood. However, it is believed that the isopropyl group of 4-Isopropoxy-N-(4-isopropylbenzyl)aniline is responsible for its reactivity. It is believed that the isopropyl group acts as a nucleophile and reacts with electrophilic sites on the substrate molecule. The reaction of the isopropyl group with the substrate molecule leads to the formation of a new bond, resulting in the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Isopropoxy-N-(4-isopropylbenzyl)aniline are not well understood. Studies have shown that 4-Isopropoxy-N-(4-isopropylbenzyl)aniline is not toxic to humans, and it has been used in some pharmaceutical products. However, more research is needed to better understand the effects of 4-Isopropoxy-N-(4-isopropylbenzyl)aniline on the body.

Advantages and Limitations for Lab Experiments

4-Isopropoxy-N-(4-isopropylbenzyl)aniline has many advantages for lab experiments. It is relatively inexpensive and has a high yield. Additionally, it is relatively nontoxic and can be used in a variety of reactions. However, it can be difficult to purify and may require additional steps for purification.

Future Directions

There are several potential future directions for 4-Isopropoxy-N-(4-isopropylbenzyl)aniline. One potential direction is the development of new synthetic methods for the synthesis of 4-Isopropoxy-N-(4-isopropylbenzyl)aniline. Additionally, further research is needed to better understand the biochemical and physiological effects of 4-Isopropoxy-N-(4-isopropylbenzyl)aniline. Additionally, more research is needed to explore the potential applications of 4-Isopropoxy-N-(4-isopropylbenzyl)aniline in industry and medicine. Finally, research is needed to explore the potential of 4-Isopropoxy-N-(4-isopropylbenzyl)aniline as a catalyst in various reactions.

properties

IUPAC Name

4-propan-2-yloxy-N-[(4-propan-2-ylphenyl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO/c1-14(2)17-7-5-16(6-8-17)13-20-18-9-11-19(12-10-18)21-15(3)4/h5-12,14-15,20H,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPKNTDUVISCVKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CNC2=CC=C(C=C2)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Isopropoxy-N-(4-isopropylbenzyl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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